3-Hydroxy-8-methyl-1,4-phenanthrenedione

Descripción

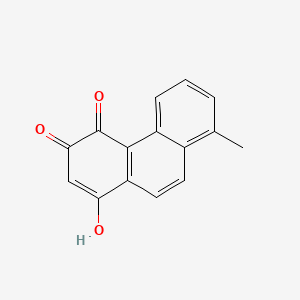

3-Hydroxy-8-methyl-1,4-phenanthrenedione is a phenanthrenedione derivative characterized by a hydroxyl group at position 3 and a methyl group at position 8 on the phenanthrenedione scaffold. This compound serves as a critical intermediate in the total synthesis of Tanshinone I, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). Wu et al. (2017) developed a streamlined synthesis route for Tanshinone I using this compound, leveraging a Diels-Alder reaction to construct the 1,4-phenanthrenedione core efficiently . While its direct biological activity remains less studied, its structural analogs exhibit significant pharmacological properties, including antitumor and antimicrobial effects.

Propiedades

Fórmula molecular |

C15H10O3 |

|---|---|

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

1-hydroxy-8-methylphenanthrene-3,4-dione |

InChI |

InChI=1S/C15H10O3/c1-8-3-2-4-10-9(8)5-6-11-12(16)7-13(17)15(18)14(10)11/h2-7,16H,1H3 |

Clave InChI |

XQXKFDPEIQMZSE-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3O |

Sinónimos |

3-hydroxy-8-methyl-1,4-phenanthrenedione |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Hydroxy-8-methyl-1,4-phenanthrenedione with key analogs:

*Note: Molecular formula and weight for this compound are inferred from its role in Tanshinone I synthesis .

Key Structural Differences :

- Substituent Diversity: Danshenxinkun A and Deoxyneocryptotanshinone feature additional hydroxylated alkyl chains or tetrahydrogenated rings, enhancing their hydrophobicity .

- Halogenation : 2,3-Dichloro-9-methoxy-1,4-phenanthrenedione incorporates chlorine atoms, likely altering reactivity and bioavailability .

- Ring Modifications: Ephemeranthoquinone contains a fused dihydrofuran ring, distinguishing it from simpler phenanthrenediones .

Antitumor Activity

Compounds isolated from Dendrobium spp. demonstrate broad-spectrum antitumor effects:

- 6,7-Dihydroxy-2-methoxy-1,4-phenanthrenedione (Compound 4) : Exhibited IC₅₀ values of 12.3 μM (HL-60), 9.8 μM (A549), and 14.7 μM (MCF-7) .

- Ephemeranthoquinone (Compound 5): Moderate activity against A549 cells (IC₅₀ = 18.2 μM) .

Comparison : The target compound’s synthetic role contrasts with natural analogs’ direct antitumor efficacy. Hydroxyl and methoxy groups in Dendrobium derivatives correlate with enhanced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.